AP-III-a4 hydrochloride

Description

Properties

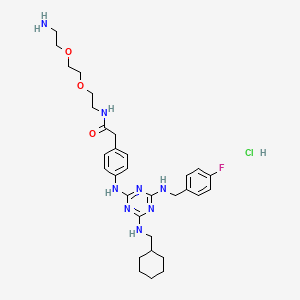

Molecular Formula |

C31H44ClFN8O3 |

|---|---|

Molecular Weight |

631.2 g/mol |

IUPAC Name |

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[4-[[4-(cyclohexylmethylamino)-6-[(4-fluorophenyl)methylamino]-1,3,5-triazin-2-yl]amino]phenyl]acetamide;hydrochloride |

InChI |

InChI=1S/C31H43FN8O3.ClH/c32-26-10-6-25(7-11-26)22-36-30-38-29(35-21-24-4-2-1-3-5-24)39-31(40-30)37-27-12-8-23(9-13-27)20-28(41)34-15-17-43-19-18-42-16-14-33;/h6-13,24H,1-5,14-22,33H2,(H,34,41)(H3,35,36,37,38,39,40);1H |

InChI Key |

UYGRNXLHKIBHMM-UHFFFAOYSA-N |

Synonyms |

ENOblock Hcl |

Origin of Product |

United States |

Foundational & Exploratory

AP-III-a4 Hydrochloride: A Technical Guide to a Modulator of Enolase Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-III-a4 hydrochloride, commonly known as ENOblock, is a novel small molecule that has garnered significant interest for its potential therapeutic applications in oncology and metabolic diseases. Initially identified as a direct inhibitor of the glycolytic enzyme enolase, subsequent research has unveiled a more complex mechanism of action. Evidence suggests that this compound primarily modulates the non-glycolytic, or "moonlighting," functions of enolase, particularly by inducing its translocation to the nucleus where it acts as a transcriptional repressor. This guide provides a comprehensive overview of the technical details of this compound, including its chemical properties, debated mechanism of action, detailed experimental protocols, and its effects on key signaling pathways.

Chemical and Physical Properties

There is a noted discrepancy in the literature and commercial listings regarding the CAS number and molecular weight of AP-III-a4, often stemming from confusion between the free base and its hydrochloride salt. The following table clarifies these properties based on available data.

| Property | AP-III-a4 (Free Base) | This compound (ENOblock) |

| Synonym | ENOblock | ENOblock Hydrochloride |

| CAS Number | 1177827-73-4 | 154-17-6 or 2070014-95-6 (Multiple reported) |

| Molecular Formula | C₃₁H₄₃FN₈O₃ | C₃₁H₄₄ClFN₈O₃ |

| Molecular Weight | 594.7 g/mol | 631.18 g/mol |

| Appearance | Crystalline solid | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and Ethanol | Soluble in Water, DMSO, and Ethanol |

Mechanism of Action: A Tale of Two Functions

The prevailing current hypothesis is that AP-III-a4's biological effects are primarily mediated through the modulation of enolase's "moonlighting" functions.[4] Specifically, AP-III-a4 is shown to induce the nuclear translocation of enolase (specifically the ENO-1 isoform, which can act as the transcriptional repressor MBP-1).[5][6] In the nucleus, enolase can bind to DNA and repress the transcription of specific genes, leading to the compound's observed anti-cancer and anti-diabetic effects.[4]

Signaling Pathways Modulated by this compound

The primary mechanism involves the translocation of enolase to the nucleus, where it acts as a transcriptional repressor for key genes involved in metabolism and cell survival.

In the context of metabolic disease, this transcriptional repression affects key regulators of gluconeogenesis and lipogenesis.

In cancer, AP-III-a4 has been reported to down-regulate the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation.

Experimental Protocols

Enolase Activity Assay

This protocol is designed to measure the enzymatic activity of enolase in cell lysates. It is based on a coupled enzyme reaction where the product of enolase, phosphoenolpyruvate (PEP), is used by pyruvate kinase (PK) to generate pyruvate, which is then converted to lactate by lactate dehydrogenase (LDH), oxidizing NADH to NAD+. The rate of NADH oxidation is monitored by the decrease in fluorescence.[2]

Materials:

-

Cell lysate

-

Reaction Buffer: 10 mM KCl, 5 mM MgSO₄, 100 mM triethanolamine (pH 7.4)

-

400 µM NADH

-

2 mM ADP

-

Pyruvate Kinase (PK) and Lactate Dehydrogenase (LDH) enzyme mix

-

2.5 mM 2-phospho-D-glycerate (2-PGA)

-

96-well black, clear-bottom plates

-

Fluorescence plate reader (Excitation: 340-360 nm, Emission: 460 nm)

Procedure:

-

Prepare cell lysates by sonication in a suitable lysis buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, 1 mM β-mercaptoethanol, pH 7.4) and clarify by centrifugation.

-

Determine protein concentration of the lysates using a standard method (e.g., Bradford assay).

-

In a 96-well plate, add cell lysate (equalized for protein content) to each well.

-

Prepare a master mix containing Reaction Buffer, NADH, ADP, PK, and LDH.

-

Add the master mix to each well containing the cell lysate. If testing inhibitors like AP-III-a4, add them at this stage and pre-incubate.

-

Initiate the reaction by adding 2-PGA to each well.

-

Immediately place the plate in a fluorescence plate reader and begin kinetic measurements, recording fluorescence every 30-60 seconds for 30-60 minutes.

-

Calculate the rate of reaction by determining the slope of the linear portion of the fluorescence decay curve. Enolase activity is proportional to this rate.

Cell Invasion Assay (Transwell/Boyden Chamber)

This protocol measures the ability of cancer cells to invade through a basement membrane matrix, a key step in metastasis.[7]

Materials:

-

Cancer cell line (e.g., HCT116)

-

Transwell inserts (e.g., 8 µm pore size for 24-well plates)

-

Extracellular Matrix (ECM) gel (e.g., Matrigel®)

-

Serum-free cell culture medium

-

Complete medium with chemoattractant (e.g., 10% FBS)

-

Fixative (e.g., 4% paraformaldehyde or methanol)

-

Stain (e.g., 0.2% Crystal Violet)

-

Cotton swabs

Procedure:

-

Coating the Inserts: Thaw ECM gel overnight at 4°C. Dilute the gel with cold serum-free medium. Add the diluted gel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 2 hours to allow it to solidify.

-

Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours prior to the assay. Harvest cells using trypsin and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10⁵ cells/mL).

-

Assay Setup: Add complete medium with chemoattractant to the lower chamber (the well of the plate). Carefully add the cell suspension to the upper chamber of the ECM-coated insert. If testing AP-III-a4, include it in the medium in the upper and/or lower chambers.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator for 24-72 hours, depending on the cell type's invasive potential.

-

Fixation and Staining: After incubation, carefully remove the inserts. Use a cotton swab to gently remove the non-invading cells and the ECM gel from the top surface of the membrane. Fix the invaded cells on the bottom surface of the membrane by immersing the insert in a fixative for 15-20 minutes. Stain the cells by immersing the insert in a crystal violet solution for 10-20 minutes.

-

Quantification: Gently wash the inserts to remove excess stain. Allow the membrane to dry. Count the number of stained, invaded cells in several random fields of view under a microscope.

Type 2 Diabetes Animal Model Study

This protocol outlines a general workflow for evaluating the anti-diabetic effects of this compound in a genetic mouse model of type 2 diabetes (e.g., C57BL/KsJ-db/db mice).[6]

Workflow:

Quantitative Data Summary

The following table summarizes key quantitative findings from a study using the db/db mouse model of type 2 diabetes, following a 7-week treatment period.[3][6]

| Parameter | Vehicle Control (db/db) | AP-III-a4 (12 mg/kg) | Rosiglitazone (8 mg/kg) |

| Blood Glucose (mg/dL) | ~550 | ~350 | ~200 |

| LDL Cholesterol (mg/dL) | ~120 | ~75 | ~125 |

| Liver Fibrosis | High | Significantly Reduced | No significant change |

| Kidney Apoptosis | High | Significantly Reduced | Increased |

Conclusion

This compound (ENOblock) is a compelling research compound with a nuanced mechanism of action that extends beyond simple enzymatic inhibition. Its ability to modulate the non-glycolytic, transcriptional regulatory functions of enolase opens up new avenues for therapeutic intervention in diseases characterized by metabolic dysregulation and aberrant cell survival, such as type 2 diabetes and cancer. The conflicting reports on its direct enzymatic activity underscore the importance of selecting appropriate assays and interpreting results within the broader context of enolase's moonlighting capabilities. The protocols and data presented in this guide offer a foundational resource for researchers aiming to explore the multifaceted biology of AP-III-a4 and its target, enolase.

References

- 1. A unique small molecule inhibitor of enolase clarifies its role in fundamental biological processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. When Place Matters: Shuttling of Enolase-1 Across Cellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharm.ucsf.edu [pharm.ucsf.edu]

Unraveling the Transcriptional Repression Landscape of ENOblock: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ENOblock, a novel small-molecule inhibitor, has emerged as a significant modulator of the non-glycolytic, or "moonlighting," functions of enolase. This technical guide delves into the core mechanism of ENOblock's action: the induction of enolase's nuclear translocation and its subsequent role as a transcriptional repressor. By promoting the localization of enolase to the nucleus, ENOblock effectively downregulates the expression of a suite of genes implicated in critical cellular processes, including oncogenesis, inflammation, and metabolism. This document provides a comprehensive overview of the signaling pathways affected, quantitative data on gene expression changes, and detailed experimental protocols to facilitate further research and drug development efforts centered on this promising therapeutic agent.

Core Mechanism: Nuclear Translocation and Transcriptional Repression

ENOblock's primary mechanism of action in transcriptional regulation does not stem from the direct inhibition of enolase's enzymatic activity in the cytoplasm. Instead, it facilitates the translocation of enolase into the nucleus.[1][2][3] Once in the nucleus, enolase, or its isoform Myc-binding protein-1 (MBP-1), binds to the promoter regions of specific genes and acts as a transcriptional repressor.[1] This unique mode of action allows for the targeted modulation of gene expression, offering a therapeutic window for various pathologies.

Signaling Pathway

The signaling cascade initiated by ENOblock is direct and leads to significant downstream effects on the cellular transcriptome.

Caption: ENOblock-induced transcriptional repression pathway.

Quantitative Effects on Gene Expression

ENOblock treatment leads to a quantifiable downregulation of several key genes involved in cellular proliferation, metabolism, and inflammation. The following tables summarize the observed effects in various experimental models.

Table 1: Downregulation of Oncogenes

| Gene | Cell Line / Model | Treatment Conditions | Fold Change in Expression | Reference |

| c-Myc | 3T3-L1 pre-adipocytes | 10 µM ENOblock, 48h | Decreased | [1][3] |

| Erbb2 (HER2/neu) | 3T3-L1 pre-adipocytes | 10 µM ENOblock, 48h | Decreased | [1][3] |

| Erbb2 (HER2/neu) | Huh7 hepatocytes | 10 µM ENOblock, 48h | Decreased | [1][3] |

| Cox-2 | db/db mice liver | 12 mg/kg ENOblock, 7 weeks | Decreased | [3] |

| c-Myc | db/db mice liver | 12 mg/kg ENOblock, 7 weeks | Decreased | [3] |

| Erbb-2 | db/db mice liver | 12 mg/kg ENOblock, 7 weeks | Decreased | [3] |

Table 2: Modulation of Metabolic and Inflammatory Genes

| Gene | Cell Line / Model | Treatment Conditions | Fold Change in Expression | Reference |

| Srebp-1a | High-Fat Diet (HFD) mice liver | 8 weeks ENOblock treatment | Decreased | [4][5][6] |

| Srebp-1c | High-Fat Diet (HFD) mice liver | 8 weeks ENOblock treatment | Decreased | [4][5][6] |

| Pck-1 | High-Fat Diet (HFD) mice liver | 8 weeks ENOblock treatment | Decreased | [4][6] |

| Tnf-α | High-Fat Diet (HFD) mice liver | 8 weeks ENOblock treatment | Decreased | [4][5][6] |

| Il-6 | High-Fat Diet (HFD) mice liver | 8 weeks ENOblock treatment | Decreased | [4][5][6] |

| Pck-1 | db/db mice liver | 12 mg/kg ENOblock, 7 weeks | Decreased | [1] |

| Srebp-1a | db/db mice liver | 12 mg/kg ENOblock, 7 weeks | Decreased | [1] |

| Srebp-1c | db/db mice liver | 12 mg/kg ENOblock, 7 weeks | Decreased | [1] |

| Tnf-α | db/db mice liver | 12 mg/kg ENOblock, 7 weeks | Decreased | [1] |

| Il-6 | db/db mice liver | 12 mg/kg ENOblock, 7 weeks | Decreased | [1] |

| Angiotensin | T2DM mice kidney | ENOblock treatment | Decreased | [1] |

| Bax | T2DM mice kidney | ENOblock treatment | Decreased | [1] |

| p53 | T2DM mice kidney | ENOblock treatment | Decreased | [1] |

Experimental Protocols

To facilitate the study of ENOblock's transcriptional repression effects, detailed protocols for key experiments are provided below.

Cell Culture and ENOblock Treatment

-

Cell Lines: 3T3-L1 pre-adipocytes and Huh7 hepatocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

ENOblock Preparation: A stock solution of ENOblock is prepared in dimethyl sulfoxide (DMSO).

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentration of ENOblock (e.g., 10 µM) or vehicle control (DMSO).[1][3]

-

Incubation Time: Cells are incubated with ENOblock for the specified duration (e.g., 48 hours) before harvesting for downstream analysis.[1][3]

Nuclear and Cytoplasmic Fractionation

-

Harvesting: After treatment, cells are washed with ice-cold PBS and harvested by scraping.

-

Lysis: Cells are resuspended in a hypotonic buffer and incubated on ice to swell.

-

Homogenization: Cells are lysed using a Dounce homogenizer.

-

Centrifugation: The lysate is centrifuged at a low speed to pellet the nuclei. The supernatant contains the cytoplasmic fraction.

-

Nuclear Lysis: The nuclear pellet is washed and then lysed with a nuclear extraction buffer.

-

Final Centrifugation: The nuclear lysate is centrifuged at high speed to pellet the nuclear debris. The supernatant is the nuclear fraction.

Western Blot Analysis for Enolase Localization

-

Protein Quantification: Protein concentrations of the cytoplasmic and nuclear fractions are determined using a BCA assay.

-

SDS-PAGE: Equal amounts of protein from each fraction are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody against enolase. Antibodies against α-tubulin and lamin B are used as cytoplasmic and nuclear markers, respectively.[3]

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qPCR) for Gene Expression

-

RNA Extraction: Total RNA is extracted from ENOblock-treated and control cells using a commercial RNA isolation kit.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

qPCR Reaction: The qPCR reaction is set up using a SYBR Green master mix, cDNA template, and gene-specific primers.

-

Thermal Cycling: The reaction is performed in a real-time PCR system with appropriate cycling conditions.

-

Data Analysis: The relative expression of target genes is calculated using the 2-ΔΔCT method, with a housekeeping gene (e.g., GAPDH) used for normalization.[3]

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the transcriptional repression effects of ENOblock.

Caption: Workflow for studying ENOblock effects.

Conclusion and Future Directions

ENOblock represents a compelling pharmacological tool and potential therapeutic lead that operates through a distinct mechanism of inducing transcriptional repression via enolase's nuclear functions. The data presented herein underscore its ability to downregulate key genes involved in cancer, metabolic disorders, and inflammation. The provided protocols offer a foundational framework for researchers to further explore the nuanced effects of ENOblock on the transcriptome of various cell types and disease models.

Future research should focus on a more comprehensive, genome-wide analysis of enolase binding sites in the presence of ENOblock using techniques such as Chromatin Immunoprecipitation sequencing (ChIP-seq). This will undoubtedly unveil a broader spectrum of regulated genes and provide deeper insights into the full therapeutic potential of targeting the non-glycolytic functions of enolase.

References

- 1. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ENOblock inhibits the pathology of diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nuclear Translocation of Enolase Induced by AP-III-a4 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-enolase (enolase 1 or ENO1) is a highly conserved metalloenzyme crucial for the glycolytic pathway, where it catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate. Beyond its metabolic role, enolase is a "moonlighting" protein with diverse functions contingent on its subcellular localization. When translocated to the nucleus, enolase can act as a transcriptional repressor, influencing the expression of genes such as c-Myc. AP-III-a4 hydrochloride, also known as ENOblock, is a small molecule that has been identified as a modulator of enolase's non-glycolytic functions. Notably, studies have demonstrated that AP-III-a4 induces the nuclear translocation of enolase, suggesting a mechanism to control gene expression through the subcellular relocalization of this metabolic enzyme.[1][2][3] This technical guide provides an in-depth overview of the nuclear translocation of enolase facilitated by this compound, including quantitative data, detailed experimental protocols, and a proposed signaling pathway.

It is important to note that while AP-III-a4/ENOblock has been reported to induce enolase nuclear translocation, there are conflicting studies regarding its direct inhibitory effect on the enzymatic activity of enolase.[4][5][6] This guide will focus on the nuclear translocation aspect of AP-III-a4's function.

Quantitative Data Presentation

The nuclear translocation of enolase upon treatment with this compound has been quantified using cell fractionation followed by Western blotting. The following tables summarize the observed changes in enolase distribution in different cell lines, as derived from published studies.

Table 1: Effect of this compound on Enolase Subcellular Localization in 3T3-L1 Pre-adipocytes

| Treatment | Subcellular Fraction | Relative Enolase Level (Normalized to Loading Control) | Fold Change (Nuclear/Cytoplasmic Ratio) |

| Control (DMSO) | Cytoplasmic | High | Baseline |

| AP-III-a4 (10 µM) | Cytoplasmic | Moderate | ~2.5-fold increase |

| Control (DMSO) | Nuclear | Low | Baseline |

| AP-III-a4 (10 µM) | Nuclear | High | ~2.5-fold increase |

Data are estimated from densitometric analysis of Western blot images from Jung et al., 2017.

Table 2: Effect of this compound on Enolase Subcellular Localization in Huh7 Hepatocytes

| Treatment | Subcellular Fraction | Relative Enolase Level (Normalized to Loading Control) | Fold Change (Nuclear/Cytoplasmic Ratio) |

| Control (DMSO) | Cytoplasmic | High | Baseline |

| AP-III-a4 (10 µM) | Cytoplasmic | Moderate | ~2-fold increase |

| Control (DMSO) | Nuclear | Low | Baseline |

| AP-III-a4 (10 µM) | Nuclear | High | ~2-fold increase |

Data are estimated from densitometric analysis of Western blot images from Jung et al., 2017.

Experimental Protocols

The following are detailed methodologies for key experiments to study the nuclear translocation of enolase induced by this compound.

Cell Culture and Treatment

-

Cell Lines: 3T3-L1 pre-adipocytes or Huh7 hepatocytes.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed cells in appropriate culture vessels (e.g., 10 cm dishes for cell fractionation, chamber slides for immunofluorescence).

-

Allow cells to adhere and reach 70-80% confluency.

-

Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).

-

Treat cells with a final concentration of 10 µM this compound or an equivalent volume of DMSO (vehicle control) for 24-72 hours, as per experimental requirements.

-

Subcellular Fractionation and Western Blotting

This protocol allows for the separation of nuclear and cytoplasmic proteins to quantify the relative amounts of enolase in each compartment.

-

Reagents:

-

Phosphate-Buffered Saline (PBS), ice-cold.

-

Cytoplasmic Lysis Buffer (10 mM HEPES pH 7.4, 10 mM KCl, 0.1 mM EDTA, 0.1% NP-40, with freshly added protease and phosphatase inhibitors).

-

Nuclear Lysis Buffer (20 mM HEPES pH 7.9, 400 mM NaCl, 1 mM EDTA, with freshly added protease and phosphatase inhibitors).

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

-

Protocol:

-

After treatment, wash cells twice with ice-cold PBS.

-

Scrape cells in 1 ml of ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 200 µl of cytoplasmic lysis buffer and incubate on ice for 15 minutes.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C. The supernatant is the cytoplasmic fraction.

-

Wash the remaining nuclear pellet with 500 µl of cytoplasmic lysis buffer without NP-40.

-

Centrifuge at 3,000 x g for 10 minutes at 4°C and discard the supernatant.

-

Resuspend the nuclear pellet in 100 µl of nuclear lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. The supernatant is the nuclear fraction.

-

Determine the protein concentration of both cytoplasmic and nuclear fractions using a BCA assay.

-

Mix equal amounts of protein from each fraction with Laemmli sample buffer and boil for 5 minutes.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against enolase (e.g., rabbit anti-ENO1) overnight at 4°C.

-

For loading controls, use an antibody against α-tubulin for the cytoplasmic fraction and an antibody against Lamin B for the nuclear fraction.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using software like ImageJ.

-

Immunofluorescence Microscopy

This protocol allows for the visualization of enolase subcellular localization.

-

Reagents:

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization Buffer (0.25% Triton X-100 in PBS).

-

Blocking Buffer (1% Bovine Serum Albumin in PBST).

-

Primary antibody against enolase.

-

Fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488).

-

DAPI for nuclear counterstaining.

-

Mounting medium.

-

-

Protocol:

-

Grow and treat cells on chamber slides as described above.

-

Wash cells with PBS.

-

Fix cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize cells with Permeabilization Buffer for 10 minutes.

-

Wash three times with PBS.

-

Block with Blocking Buffer for 1 hour at room temperature.

-

Incubate with the primary anti-enolase antibody diluted in Blocking Buffer overnight at 4°C.

-

Wash three times with PBST.

-

Incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBST.

-

Counterstain with DAPI for 5 minutes.

-

Wash with PBS and mount the slide with mounting medium.

-

Visualize using a confocal or fluorescence microscope.

-

Mandatory Visualizations

Proposed Signaling Pathway for AP-III-a4 Induced Enolase Nuclear Translocation

Recent evidence suggests that the phosphorylation of enolase at Serine 419 by Casein Kinase 1 (CK1) promotes its nuclear export.[7] It is hypothesized that this compound may inhibit CK1 activity. This inhibition would lead to a decrease in enolase phosphorylation, resulting in reduced nuclear export and a subsequent accumulation of enolase in the nucleus.

References

- 1. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 2. researchgate.net [researchgate.net]

- 3. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]

- 5. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]

- 7. yorku.ca [yorku.ca]

AP-III-a4 Hydrochloride and Its Impact on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AP-III-a4 hydrochloride, also known and referred to herein as ENOblock, is a small molecule inhibitor that has garnered significant interest in cancer research due to its potential to modulate cancer cell metabolism. Initially identified as a non-substrate analogue inhibitor of enolase, a key glycolytic enzyme, its mechanism of action appears to be multifaceted, involving not only the potential disruption of glycolysis but also the regulation of gene expression through the nuclear translocation of enolase. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cell metabolism, including its mechanism of action, impact on key metabolic pathways, and relevant experimental protocols.

Introduction

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and survival. One of the most well-characterized metabolic phenotypes of cancer is the Warburg effect, characterized by an increased rate of glycolysis and lactate production, even in the presence of oxygen. This metabolic shift provides cancer cells with a steady supply of ATP and biosynthetic precursors. Enolase, the penultimate enzyme in the glycolytic pathway, catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate. Its overexpression in various cancers has been linked to tumor progression and poor prognosis, making it an attractive target for therapeutic intervention. This compound has emerged as a promising agent targeting these metabolic vulnerabilities.

Mechanism of Action

This compound is reported to directly bind to enolase, with an in vitro IC50 of 0.576 µM for enolase inhibition[1]. However, it is important to note that some studies have questioned the direct enzymatic inhibition by ENOblock, suggesting that its biological effects may arise from mechanisms other than direct inhibition of enolase activity, and that the compound's strong UV absorbance can interfere with certain enzymatic assays[2].

A significant aspect of this compound's mechanism of action is its ability to induce the nuclear translocation of enolase. In the nucleus, enolase can act as a transcriptional repressor of key genes involved in metabolism. This "moonlighting" function of enolase is a critical component of this compound's activity.

The downstream effects of this compound treatment in cancer cells include:

-

Inhibition of cell proliferation, migration, and invasion.

-

Induction of apoptosis.

-

Modulation of key signaling pathways, including the downregulation of AKT and Bcl-Xl.

-

Alterations in glucose metabolism, including increased glucose uptake and inhibition of phosphoenolpyruvate carboxykinase (PEPCK) expression.

Quantitative Data on the Effects of this compound

The following tables summarize the available quantitative data on the effects of this compound on cancer cells. It is important to note that the majority of publicly available data focuses on the HCT116 human colon cancer cell line.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line/System | Reference |

| Enolase Inhibition IC50 | 0.576 µM | Purified Enolase | [1] |

Table 2: Cytotoxicity of this compound in HCT116 Cells

| Concentration | Incubation Time | Effect on Cell Viability | Reference |

| 0-10 µM | 24 h | Dose-dependent inhibition | [1] |

| 1.25 µM | 24 h | Data not specified | [1] |

| 2.5 µM | 24 h | Data not specified | [1] |

| 5 µM | 24 h | Data not specified | [1] |

| 10 µM | 24 h | Data not specified | [1] |

Table 3: Effects of this compound on Cancer Cell Metabolism

| Metabolic Parameter | Cell Line | Treatment Conditions | Observed Effect | Reference |

| Glucose Uptake | Hepatocytes | 10 µM; 24 h | Induced | [1] |

| PEPCK Expression | Hepatocytes and Kidney Cells | 10 µM; 24 h | Inhibited | [1] |

Note: Quantitative data on the effects of this compound on lactate production (Extracellular Acidification Rate - ECAR) and oxygen consumption (Oxygen Consumption Rate - OCR) in cancer cells are not currently available in publicly accessible literature.

Signaling Pathways and Experimental Workflows

Signaling Pathway Affected by this compound

This compound has been shown to modulate key signaling pathways involved in cell survival and apoptosis. The inhibition of enolase activity can lead to a decrease in ATP production, which can activate stress-response pathways. Furthermore, the nuclear translocation of enolase can lead to transcriptional repression of genes regulated by pathways such as PI3K/AKT.

References

Methodological & Application

AP-III-a4 Hydrochloride: In Vitro Assay Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-III-a4 hydrochloride, also known as ENOblock, is a potent and specific non-substrate analogue inhibitor of enolase, a key glycolytic enzyme.[1][2][3][4] With an IC50 value of 0.576 µM, AP-III-a4 serves as a valuable research tool for investigating the role of enolase in various physiological and pathological processes, particularly in cancer and metabolic diseases.[1][2][3] This document provides detailed protocols for in vitro assays to characterize the activity of this compound and offers insights into its mechanism of action.

Mechanism of Action

AP-III-a4 directly binds to and inhibits the enzymatic activity of enolase.[1][3] Enolase catalyzes the conversion of 2-phospho-D-glycerate (2-PG) to phosphoenolpyruvate (PEP) in the glycolytic pathway. By inhibiting enolase, AP-III-a4 disrupts glycolysis and modulates downstream signaling pathways. Notably, it has been shown to down-regulate the expression of anti-apoptotic proteins such as AKT and Bcl-xL, leading to the induction of apoptosis in cancer cells.[1][2] Furthermore, AP-III-a4 can stimulate glucose uptake and inhibit the expression of phosphoenolpyruvate carboxykinase (PEPCK), a key enzyme in gluconeogenesis.[1][2][3]

Quantitative Data Summary

| Parameter | Value | Cell Line/System | Reference |

| IC50 (Enolase Inhibition) | 0.576 µM | Purified Enolase | [1][2][3] |

| Cell Viability Inhibition | Dose-dependent (0-10 µM) | HCT116 | [1][3] |

| Cancer Cell Invasion Inhibition | Significant at 0.625 µM | HCT116 | [1] |

| Apoptosis Induction | Observed at 0-10 µM | HCT116 | [1][3] |

| Glucose Uptake Induction | Observed at 10 µM | Hepatocytes and Kidney Cells | [1][3] |

| PEPCK Expression Inhibition | Observed at 10 µM | Hepatocytes and Kidney Cells | [1][3] |

Experimental Protocols

Enolase Activity Assay (Biochemical Assay)

This protocol describes a spectrophotometric method to determine the inhibitory activity of this compound on purified enolase.

Materials:

-

Purified enolase enzyme

-

This compound

-

Assay Buffer: 50 mM Imidazole-HCl (pH 6.8), 2.0 mM MgSO4, 400 mM KCl

-

Substrate: 2-phospho-D-glycerate (2-PG)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 240 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in the Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 3-9 units of purified enolase to each well containing the different concentrations of this compound or vehicle control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 1 µmol of the substrate, 2-phospho-D-glycerate, to each well.

-

Immediately measure the absorbance at 240 nm and continue to monitor the change in absorbance over time (e.g., every minute for 10 minutes) at 37°C. The formation of phosphoenolpyruvate (PEP) results in an increase in absorbance at 240 nm.

-

Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Cell Viability Assay (Cell-Based Assay)

This protocol outlines the use of a trypan blue exclusion assay to assess the effect of this compound on the viability of HCT116 human colon carcinoma cells.

Materials:

-

HCT116 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Trypan Blue solution (0.4%)

-

Hemocytometer or automated cell counter

-

6-well plates

Procedure:

-

Seed 3 x 10^5 HCT116 cells per well in 6-well plates and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare various concentrations of this compound (e.g., 1.25, 2.5, 5, and 10 µM) in complete cell culture medium.[3]

-

Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or a vehicle control.

-

Incubate the cells for 24 hours.[1][3] For hypoxia studies, cells can be pre-incubated in a hypoxic chamber for 4 hours before adding the compound.[2]

-

After the incubation period, detach the cells using Trypsin-EDTA and resuspend them in PBS.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

-

Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.

-

Calculate the percentage of cell viability for each treatment condition compared to the vehicle control.

Visualizations

Caption: Workflow for in vitro testing of AP-III-a4.

Caption: AP-III-a4 signaling pathway.

References

Application Notes: Investigating the Biological Effects of ENOblock in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ENOblock is a small molecule initially identified as a potential inhibitor of the glycolytic enzyme enolase.[1] It is a cell-permeable compound that has been investigated for its potential in cancer and diabetes research.[1][2] However, subsequent studies have generated significant debate regarding its precise mechanism of action. Evidence suggests that ENOblock's biological effects may not stem from direct inhibition of enolase's enzymatic activity in glycolysis.[3][4] Instead, it is proposed to modulate the non-glycolytic "moonlighting" functions of enolase, such as its role in transcriptional regulation and its influence on critical signaling pathways like PI3K/Akt.[2][5]

These application notes provide a summary of reported effective concentrations of ENOblock, detail its proposed mechanism of action on the PI3K/Akt signaling pathway, and offer comprehensive protocols for key in vitro assays to evaluate its effects on cell viability, protein signaling, and invasion.

Proposed Mechanism of Action: Modulation of the PI3K/Akt Signaling Pathway

While initially described as an enolase inhibitor, compelling evidence indicates that ENOblock does not inhibit the enzymatic conversion of 2-phosphoglycerate to phosphoenolpyruvate, a key step in glycolysis.[3] At high concentrations, ENOblock's strong UV absorbance can interfere with spectrophotometric assays, which may have led to initial mischaracterization.[3][4][6]

The current understanding is that ENOblock's effects are mediated through the non-glycolytic functions of enolase-1 (ENO1). ENO1 is known to influence the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway, a critical cascade that regulates cell proliferation, survival, apoptosis, and metabolism.[5][7][8] Silencing ENO1 has been shown to reduce the phosphorylation and activation of PI3K and Akt.[5][7] By modulating ENO1's moonlighting activities, ENOblock indirectly affects the PI3K/Akt pathway, leading to downstream consequences on cell behavior.

Recommended Working Concentrations

The optimal concentration of ENOblock is highly dependent on the cell line, assay duration, and the specific biological question. It is strongly recommended to perform a dose-response experiment for each new cell line and experimental setup. The following table summarizes concentrations used in previously published studies.

| Cell Line | Assay Type | Concentration Range | Treatment Duration | Observed Effect | Citation(s) |

| Glioma (D423, LN319) | Cell Proliferation | >25 µM | 7 days | Eradication of glioma cells | [3] |

| Glioma (D423, LN319) | Hypoxic Cell Proliferation | Various doses | 3 days | Increased toxicity under hypoxia | [3] |

| HCT116 (Colon Cancer) | Cell Viability | 1.25 - 10 µM | 24 hours | Dose-dependent decrease in viability | [9] |

| HCT116 (Colon Cancer) | Cell Invasion | 0.625 µM | 24 - 48 hours | Significant inhibition of invasion | [9] |

| 3T3-L1 (Preadipocytes) | Gene Expression | 10 µM | 72 hours | Altered expression of adipogenic genes | [9] |

| Hepatocytes & Kidney Cells | Glucose Uptake | 10 µM | 24 hours | Induced glucose uptake | [9] |

General Recommendation: For initial screening, a concentration range of 1 µM to 25 µM is a reasonable starting point for most cancer cell lines.

Experimental Protocols

The following are detailed protocols for assays commonly used to assess the effects of ENOblock.

Cell Viability/Proliferation Assay (Crystal Violet)

This protocol is adapted from methodologies used to assess the effect of ENOblock on glioma cell proliferation and is suitable for adherent cells.[3] Crystal violet dye stains DNA and proteins of attached, viable cells.[1][10]

Materials:

-

96-well flat-bottom tissue culture plates

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 10% Formalin or 100% Methanol

-

Crystal Violet Staining Solution: 0.05% to 0.1% (w/v) crystal violet in water

-

Extraction Solution: 10% Acetic Acid

-

Microplate reader capable of measuring absorbance at 595 nm

Procedure:

-

Cell Seeding: Seed adherent cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of ENOblock in culture medium. Remove the old medium from the wells and add 100 µL of the ENOblock-containing medium. Include vehicle control (e.g., DMSO) wells.

-

Incubation: Incubate the plates for the desired treatment period (e.g., 3 to 7 days).[3]

-

Washing: Gently aspirate the medium and wash the cells once with 150 µL of PBS per well.

-

Fixation: Add 100 µL of 10% formalin to each well and incubate for 10-15 minutes at room temperature.[3]

-

Staining: Remove the fixation solution and add 100 µL of 0.05% crystal violet solution to each well. Incubate for 15-20 minutes at room temperature.

-

Washing: Gently wash the plate with tap water to remove excess stain. Repeat until the water runs clear. Allow the plate to air dry completely.

-

Dye Extraction: Add 100 µL of 10% acetic acid to each well to solubilize the bound dye. Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

Measurement: Measure the absorbance at 595 nm using a microplate reader. The absorbance is directly proportional to the number of viable, attached cells.

Western Blot Analysis for Akt Phosphorylation

This protocol provides a framework for detecting changes in the phosphorylation status of Akt at key residues (e.g., Ser473) following ENOblock treatment.[11]

Materials:

-

6-well or 10 cm tissue culture plates

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

-

BCA Protein Assay Kit

-

SDS-PAGE gels, buffers, and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibodies: Rabbit anti-phospho-Akt (Ser473) and Rabbit anti-total Akt

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of ENOblock for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Akt (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[12]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 in 5% milk/TBST) for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 9. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total Akt.

Cell Invasion Assay (Transwell)

This assay measures the ability of cells to invade through a basement membrane matrix, a key characteristic of metastatic cancer cells.

Materials:

-

24-well Transwell inserts (8 µm pore size)

-

Extracellular matrix (ECM) gel (e.g., Matrigel)

-

Serum-free culture medium and complete medium (with 10% FBS)

-

Cotton swabs

-

Fixation and staining reagents (as in the Crystal Violet protocol)

Procedure:

-

Insert Coating: Thaw ECM gel overnight at 4°C. Dilute the ECM gel with cold, serum-free medium. Add a thin layer (e.g., 40-50 µL) to the top of the Transwell inserts and incubate at 37°C for at least 2 hours to allow it to solidify.[13]

-

Cell Preparation: Culture cells to sub-confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ to 5 x 10⁵ cells/mL.

-

Assay Setup: Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Cell Seeding and Treatment: Add 200 µL of the cell suspension to the upper chamber of each coated insert. The medium in the upper chamber should also contain the desired concentration of ENOblock or vehicle control.

-

Incubation: Incubate the plate at 37°C for 16-48 hours, allowing cells to invade through the matrix and membrane.

-

Removal of Non-Invading Cells: After incubation, carefully remove the inserts from the plate. Use a cotton swab to gently wipe away the non-invading cells and the ECM gel from the top surface of the membrane.[14]

-

Fixation and Staining: Fix the invaded cells on the bottom of the membrane using 100% methanol for 10 minutes. Stain with 0.1% crystal violet for 20 minutes.

-

Washing: Gently wash the inserts in water to remove excess stain.

-

Imaging and Quantification: Allow the inserts to dry completely. Using a microscope, count the number of stained, invaded cells on the bottom of the membrane in several random fields of view. Calculate the average number of invaded cells per field.

Important Considerations & Troubleshooting

-

UV Absorbance: ENOblock strongly absorbs UV light.[3] This can interfere with assays that rely on UV absorbance readings, such as direct spectrophotometric measurement of enolase activity or some tetrazolium-based viability assays (e.g., MTT, XTT).[15] Colorimetric assays like crystal violet or fluorescence-based methods are recommended alternatives.

-

Solubility: Ensure ENOblock is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture medium to avoid precipitation.

-

Dose-Response: The biological effects of ENOblock can be cell-type specific. Always perform a dose-response curve to identify the optimal working concentration range (e.g., IC50) for your experimental system.

-

Mechanism of Action: When interpreting results, remember that ENOblock's effects are likely mediated through the non-glycolytic functions of enolase and its impact on signaling pathways, rather than a direct inhibition of cellular metabolism via glycolysis.[2][3]

References

- 1. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ENOblock, a unique small molecule inhibitor of the non-glycolytic functions of enolase, alleviates the symptoms of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ENOblock Does Not Inhibit the Activity of the Glycolytic Enzyme Enolase | PLOS One [journals.plos.org]

- 5. Inhibition of α-enolase affects the biological activity of breast cancer cells by attenuating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. europeanreview.org [europeanreview.org]

- 8. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Crystal Violet Assay for Determining Viability of Cultured Cells. | Semantic Scholar [semanticscholar.org]

- 11. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ccrod.cancer.gov [ccrod.cancer.gov]

- 13. pharm.ucsf.edu [pharm.ucsf.edu]

- 14. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: AP-III-a4 Hydrochloride in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and use of AP-III-a4 hydrochloride stock solutions in Dimethyl Sulfoxide (DMSO). This compound, also known as ENOblock hydrochloride, is a potent, cell-permeable, nonsubstrate analogue inhibitor of enolase, a key enzyme in the glycolytic pathway.[1][2][3][4] It has demonstrated potential in cancer and diabetes research.[1][3]

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃₁H₄₄ClFN₈O₃ | [1][5] |

| Molecular Weight | 631.18 g/mol | [1][5] |

| CAS Number | 2070014-95-6 | [1][5] |

| Appearance | White to yellow solid | [1] |

| Purity | ≥ 99% | [1] |

Experimental Protocols

Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-purity, anhydrous DMSO to ensure optimal solubility and stability of the compound.[1][6]

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials (amber or wrapped in foil for light protection)

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

Analytical balance

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation of atmospheric moisture.

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.31 mg of the compound.

-

Dissolution:

-

Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 6.31 mg, add 1 mL of DMSO.

-

Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath or sonication for 10-30 minutes can aid in dissolution if necessary.[7] Visually inspect the solution to ensure no particulates are present.

-

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes to avoid repeated freeze-thaw cycles.[7]

-

Store the aliquots at -80°C for long-term storage (up to 2 years) or at -20°C for shorter-term storage (up to 1 year).[1] Some suppliers recommend using the -80°C stock within 6 months.[6]

-

Solubility Data:

| Solvent | Solubility | Reference |

| DMSO | ≥ 53 mg/mL (≥ 83.97 mM) | [1] |

| DMSO | 20 mg/mL | [2] |

| Water | 12.5 mg/mL (19.80 mM) (requires sonication) | [1] |

| Ethanol | 20 mg/mL | [2] |

Note: The hygroscopic nature of DMSO can significantly impact solubility; always use newly opened or properly stored anhydrous DMSO.[1][6]

In Vitro Cell-Based Assay Protocol

This protocol provides a general workflow for treating cultured cells with this compound. The final concentration of the compound and the treatment duration should be optimized for the specific cell line and experimental question.

Materials:

-

Cultured cells in appropriate cell culture medium

-

This compound 10 mM stock solution in DMSO

-

Sterile, pyrogen-free cell culture medium

-

Sterile serological pipettes and micropipette tips

-

Cell culture plates (e.g., 96-well, 24-well, or 6-well)

Procedure:

-

Cell Seeding: Seed cells into the appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover overnight.

-

Preparation of Working Solution:

-

Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

-

Prepare a series of dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution.

-

It is critical to maintain the final DMSO concentration in the culture medium below 0.1% to avoid solvent-induced cellular effects.[7] Prepare a vehicle control using the same final concentration of DMSO as the highest concentration of this compound used.

-

-

Cell Treatment:

-

Carefully remove the old medium from the cultured cells.

-

Add the freshly prepared medium containing the desired concentrations of this compound (or vehicle control) to the respective wells.

-

-

Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, the cells can be harvested and analyzed using various assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining, caspase activity), migration and invasion assays, or Western blotting for target protein expression.

Typical In Vitro Working Concentrations:

| Application | Concentration Range | Reference |

| Inhibition of Cancer Cell Viability (HCT116) | 0 - 10 µM | [1][6] |

| Inhibition of Cancer Cell Invasion | 0.625 µM | [1][6] |

| Induction of Glucose Uptake & Inhibition of PEPCK | 10 µM | [1][6] |

Visualizations

Signaling Pathway of AP-III-a4

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adipogen.com [adipogen.com]

- 3. This compound | 2070014-95-6 | Apoptosis | MOLNOVA [molnova.com]

- 4. AP-III-a4 (hydrochloride) - Immunomart [immunomart.org]

- 5. This compound Datasheet DC Chemicals [dcchemicals.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. emulatebio.com [emulatebio.com]

Application Notes and Protocols for AP-III-a4 Hydrochloride (ENOblock) Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-III-a4 hydrochloride, also known as ENOblock, is a small molecule inhibitor that has garnered significant interest for its potential therapeutic applications in metabolic diseases and oncology. AP-III-a4 is a nonsubstrate analogue enolase inhibitor with an IC50 of 0.576 uM.[1] This document provides detailed application notes and protocols for the administration of this compound in various animal models based on currently available scientific literature. It is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Recent research has clarified that ENOblock's primary mechanism of action is not the direct inhibition of the catalytic activity of the glycolytic enzyme enolase. Instead, it modulates the non-glycolytic "moonlighting" functions of enolase.[2] Specifically, ENOblock induces the nuclear translocation of enolase, where it acts as a transcriptional repressor of key genes involved in metabolism and cell growth, such as c-Myc, phosphoenolpyruvate carboxykinase (Pck-1), and sterol regulatory element-binding protein 1 (Srebp-1).[2] This mode of action has shown promise in preclinical models of type 2 diabetes and diet-induced obesity.

While in vitro and zebrafish xenograft models have suggested anti-cancer activity, detailed protocols for the administration of this compound in rodent cancer models are not extensively documented in the available literature. This document focuses primarily on the well-established protocols in metabolic disease models and summarizes the current knowledge for cancer applications.

Data Presentation: Quantitative Summary

The following tables summarize the quantitative data from key preclinical studies involving the administration of this compound (ENOblock).

Table 1: In Vivo Administration of this compound in Mouse Models of Metabolic Disease

| Animal Model | Compound | Dosage | Administration Route | Vehicle | Treatment Duration | Key Findings | Reference |

| db/db Mice (Model for Type 2 Diabetes) | ENOblock | 8 mg/kg and 12 mg/kg | Intraperitoneal (IP) Injection | Not explicitly stated, likely saline/DMSO | 7 weeks (daily) | Reduced hyperglycemia and hyperlipidemia; Down-regulation of Pck-1 and Srebp-1.[2] | --INVALID-LINK-- |

| High-Fat Diet (HFD)-Induced Obese Mice | ENOblock | 12 mg/kg | Intraperitoneal (IP) Injection | Saline with 10% DMSO | 8 weeks (daily) | Reduced body weight gain; Improved glucose tolerance; Transcriptional repression of Srebp-1a, Srebp-1c, and Pck-1. | --INVALID-LINK-- |

Table 2: In Vivo and In Vitro Data for AP-III-a4 in Cancer Models

| Model System | Compound | Concentration/Dosage | Duration | Key Findings | Reference |

| Zebrafish Xenograft Model (HCT116 cells) | AP-III-a4 | 10 µM | 96 hours | Reduced cancer cell dissemination; Inhibited PEPCK expression.[1] | --INVALID-LINK-- |

| HCT116 Colon Cancer Cells (In Vitro) | AP-III-a4 (ENOblock) | 0-10 µM | 24-48 hours | Inhibited cell viability, migration, and invasion; Induced apoptosis.[1] | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: Administration of this compound in a Diet-Induced Obesity Mouse Model

This protocol is adapted from the study by Jung et al. (2019).

1. Animal Model:

-

Male C57BL/6J mice, 4 weeks old at the start of the diet.

-

Induce obesity by feeding a high-fat diet (HFD) for a specified period (e.g., 10 weeks) until significant weight gain and metabolic abnormalities are observed compared to a standard chow diet control group.

2. Materials:

-

This compound (ENOblock)

-

Dimethyl sulfoxide (DMSO), sterile

-

Saline (0.9% NaCl), sterile

-

Sterile syringes and needles (e.g., 27-gauge)

3. Preparation of Dosing Solution:

-

Prepare a stock solution of this compound in DMSO.

-

For a final dosing solution, dilute the stock solution in sterile saline to achieve the desired final concentration and a final DMSO concentration of 10%.

-

Example for a 12 mg/kg dose: For a 25g mouse, the required dose is 0.3 mg. If the final injection volume is 200 µL, the concentration of the dosing solution should be 1.5 mg/mL. To prepare 1 mL of this solution, dissolve 1.5 mg of this compound in 100 µL of DMSO, and then add 900 µL of sterile saline.

-

-

Vortex the solution thoroughly to ensure complete dissolution. Prepare fresh daily.

4. Administration Protocol:

-

Administer this compound at a dose of 12 mg/kg body weight.

-

The route of administration is intraperitoneal (IP) injection.

-

Administer the injection once daily for a period of 8 weeks.

-

A vehicle control group should be administered an equivalent volume of saline with 10% DMSO.

5. Monitoring and Endpoints:

-

Monitor body weight and food intake weekly.

-

Perform metabolic assessments such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) at specified intervals (e.g., every 2-4 weeks).

-

At the end of the study, collect blood for analysis of serum markers (e.g., glucose, insulin, lipids).

-

Harvest tissues (e.g., liver, adipose tissue) for histological analysis and gene expression studies (e.g., qPCR for Srebp-1a, Srebp-1c, Pck-1).

Protocol 2: Administration of this compound in a Type 2 Diabetes Mouse Model (db/db mice)

This protocol is based on the study by Cho et al. (2017).[2]

1. Animal Model:

-

Male C57BL/KsJ-db/db mice, which are genetically diabetic.

-

Use age-matched non-diabetic db/+ mice as controls.

-

Acclimatize animals for at least one week before the start of the experiment.

2. Materials:

-

This compound (ENOblock)

-

Appropriate vehicle (e.g., saline with a low percentage of a solubilizing agent like DMSO, as per formulation guidelines).

3. Preparation of Dosing Solution:

-

Follow the preparation steps outlined in Protocol 1, adjusting the concentration to deliver dosages of 8 mg/kg or 12 mg/kg.

4. Administration Protocol:

-

Administer this compound at doses of 8 mg/kg and 12 mg/kg body weight.

-

The route of administration is likely intraperitoneal (IP) injection, administered daily.

-

The treatment duration is 7 weeks.

-

Include a vehicle control group and potentially a positive control group (e.g., rosiglitazone at 8 mg/kg).

5. Monitoring and Endpoints:

-

Monitor blood glucose levels regularly (e.g., weekly or bi-weekly).

-

Measure body weight periodically.

-

At the end of the study, collect serum for analysis of LDL cholesterol, HDL cholesterol, and free fatty acids.

-

Harvest tissues such as the liver, kidney, and heart for analysis of enolase activity, gene expression (e.g., Pck-1, Srebp-1), and histology to assess fibrosis and apoptosis.

Signaling Pathways and Experimental Workflows

Mechanism of Action of AP-III-a4 (ENOblock)

AP-III-a4 (ENOblock) exerts its biological effects by modulating the non-glycolytic functions of enolase. Instead of inhibiting its enzymatic activity in the cytoplasm, ENOblock promotes the translocation of enolase into the nucleus. Within the nucleus, enolase acts as a transcriptional repressor, binding to the promoter regions of specific genes and downregulating their expression. This mechanism is particularly relevant for genes involved in gluconeogenesis and lipogenesis.

References

Application Notes and Protocols for Cell Viability Assays with AP-III-a4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

AP-III-a4 hydrochloride, also known as ENOblock, is a potent and specific non-substrate analog inhibitor of enolase, a key enzyme in the glycolytic pathway.[1] With an IC50 of 0.576 µM, this small molecule has emerged as a valuable tool for investigating the role of glycolysis in cancer cell metabolism and for exploring novel anti-cancer therapeutic strategies.[1] Enolase is frequently overexpressed in various tumor types, where it contributes to the Warburg effect, promoting rapid cell proliferation and survival. By inhibiting enolase, this compound disrupts glycolytic flux, leading to decreased cancer cell viability, migration, and invasion, and the induction of apoptosis.[1] These application notes provide detailed protocols for assessing the effects of this compound on cell viability using common colorimetric assays and summarize its impact on various cancer cell lines.

Mechanism of Action and Signaling Pathways

This compound exerts its cytotoxic effects by directly binding to and inhibiting the enzymatic activity of enolase. This inhibition leads to a reduction in the conversion of 2-phosphoglycerate to phosphoenolpyruvate, a critical step in glycolysis. The subsequent decrease in glycolytic output has profound effects on cancer cell signaling and survival.

Key signaling pathways affected by this compound include:

-

PI3K/Akt Pathway: Inhibition of enolase by AP-III-a4 has been shown to decrease the phosphorylation of Akt, a central node in the PI3K/Akt signaling pathway that promotes cell survival, growth, and proliferation.[2][3][4][5][6][7][8]

-

MAPK/ERK Pathway: AP-III-a4 treatment can lead to reduced phosphorylation of ERK1/2, key components of the MAPK/ERK pathway, which is crucial for regulating cell proliferation, differentiation, and survival.

-

Apoptosis Regulation: The compound has been observed to decrease the expression of the anti-apoptotic protein Bcl-Xl, a downstream target of the PI3K/Akt pathway, thereby promoting programmed cell death.[1]

-

Metabolic Regulation: AP-III-a4 has been shown to decrease the levels of Pyruvate Kinase M2 (PKM2), another important enzyme in glycolysis, further disrupting cancer cell metabolism.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on the viability of various cancer cell lines.

| Cell Line | Cancer Type | Assay | Concentration Range (µM) | Effect | Citation(s) |

| HCT116 | Colon Cancer | Cell Viability | 0 - 10 | Dose-dependent inhibition of cell viability.[1] | [1] |

| UM-1 | Head and Neck Squamous Cell Carcinoma | Cell Proliferation | Not Specified | Significantly reduced cell proliferation. | |

| Cal27 | Head and Neck Squamous Cell Carcinoma | Cell Proliferation | Not Specified | Significantly reduced cell proliferation. | |

| HCT116 | Colon Cancer | Cell Death | 1.25, 2.5, 5, 10 | Induced higher levels of cell death in hypoxic conditions. | |

| HCT116 | Colon Cancer | Cell Invasion | 0.625 | Significantly inhibited cancer cell invasion.[1] | [1] |

Experimental Protocols

The following are detailed protocols for performing MTT and MTS cell viability assays to evaluate the efficacy of this compound.

General Experimental Workflow

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the drug).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

This is a second-generation colorimetric assay that produces a water-soluble formazan product, simplifying the procedure.

Materials:

-

This compound

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTS reagent (combined with an electron coupling reagent like PES)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Follow the same procedure as in the MTT assay (Step 1).

-

-

Compound Treatment:

-

Follow the same procedure as in the MTT assay (Step 2).

-

-

MTS Addition and Incubation:

-

After the treatment incubation period, add 20 µL of the MTS reagent directly to each well containing 100 µL of medium.

-

Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized for different cell lines.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 490 nm using a microplate reader.

-

Data Analysis and Interpretation

For both assays, cell viability can be calculated as a percentage of the vehicle-treated control cells:

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The results can be plotted as a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis. From this curve, the IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a powerful tool for studying the metabolic vulnerabilities of cancer cells. The provided protocols for MTT and MTS assays offer reliable methods for quantifying the dose-dependent effects of this enolase inhibitor on cell viability. The summarized data and pathway information will aid researchers in designing and interpreting their experiments, ultimately contributing to a better understanding of the role of glycolysis in cancer and the development of novel therapeutic interventions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of α-enolase affects the biological activity of breast cancer cells by attenuating PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 5. oaepublish.com [oaepublish.com]

- 6. mdpi.com [mdpi.com]

- 7. Alpha-enolase promotes cell glycolysis, growth, migration, and invasion in non-small cell lung cancer through FAK-mediated PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. PI3K/AKT signaling pathway and cancer: an updated review | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols: AP-III-a4 Hydrochloride for Studying Hypoxia in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing AP-III-a4 hydrochloride, also known as ENOblock, as a tool to investigate the molecular mechanisms of cancer cell responses to hypoxia. The provided protocols and data will enable researchers to effectively design and execute experiments to evaluate the therapeutic potential of targeting glycolysis in the hypoxic tumor microenvironment.

Introduction

Tumor hypoxia, a condition of low oxygen tension, is a hallmark of solid tumors and is associated with cancer progression, metastasis, and resistance to therapy[1][2][3][4]. Hypoxic cancer cells exhibit a metabolic shift towards glycolysis, a process heavily reliant on the enzyme enolase. This compound is a small molecule inhibitor of enolase, making it a valuable chemical probe to study the consequences of glycolytic inhibition in cancer cells, particularly under hypoxic conditions[5]. By disrupting this key metabolic adaptation, this compound can induce cancer cell death and inhibit migration and invasion, offering a promising avenue for therapeutic intervention[5].

Mechanism of Action

This compound is reported to function as a non-substrate analog inhibitor of enolase, an essential enzyme in the glycolytic pathway that catalyzes the conversion of 2-phosphoglycerate to phosphoenolpyruvate[5]. Under hypoxic conditions, cancer cells upregulate glycolysis to sustain energy production. By inhibiting enolase, this compound disrupts this metabolic pathway, leading to a reduction in ATP production and an accumulation of upstream metabolites. This metabolic stress can trigger apoptosis and inhibit key processes involved in cancer progression[5]. However, it is noteworthy that some studies suggest that the biological effects of ENOblock may be independent of direct enolase inhibition, warranting further investigation into its precise molecular targets[5]. A key signaling pathway affected by hypoxia is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator of genes involved in the adaptation to low oxygen[1][2]. The interplay between enolase inhibition by AP-III-a4 and the HIF-1α pathway is a critical area of investigation.

Data Presentation

Table 1: Effect of this compound on Cancer Cell Viability

| Cell Line | Condition | AP-III-a4 HCl (µM) | Incubation Time (h) | Cell Viability (%) | Reference |

| HCT116 (Colon) | Normoxia | 10 | 24 | ~60% | [5] |

| HCT116 (Colon) | Hypoxia (0.1% O₂) | 10 | 72 | Significantly Lower vs Normoxia | [5] |

| Glioma Cells | Normoxia | Various | 72 | Dose-dependent decrease | [5] |

| Glioma Cells | Hypoxia (0.1% O₂) | Various | 72 | Potentiated Toxicity vs Normoxia | [5] |

Table 2: Inhibitory Effects of this compound on Cancer Cell Functions

| Cell Function | Cell Line | AP-III-a4 HCl (µM) | Condition | % Inhibition / Effect | Reference |

| Invasion | Not Specified | 0.625 | Not Specified | Significant Inhibition | [5] |

| Migration | HCT116 (Colon) | 0 - 10 | Not Specified | Dose-dependent Inhibition | [5] |

| Apoptosis | HCT116 (Colon) | 0 - 10 | Not Specified | Induction of Apoptosis | [5] |

Experimental Protocols

Protocol 1: Cell Viability Assay under Hypoxic Conditions

This protocol details the assessment of cancer cell viability in response to this compound treatment under normoxic and hypoxic conditions using a crystal violet assay.

Materials:

-

Cancer cell line of interest (e.g., HCT116)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-